3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group and a thiol group at the 5-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-fluorophenmetrazine , have been found to act as monoamine releasers, with selectivity for dopamine and norepinephrine over serotonin .
Mode of Action
For example, 3-fluorophenmetrazine acts as a norepinephrine-dopamine releasing agent .
Biochemical Pathways
Compounds with the 1,3,4-oxadiazole scaffold have been found to have antiproliferative effects through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .
Pharmacokinetics
Related compounds like 3-fluorophenmetrazine have been found to have metabolic pathways that involve n-oxidation, aryl hydroxylation and subsequent o-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge yielding the o/n-bis-dealkylated metabolite, combinations thereof and further glucuronidation or sulfations .
Result of Action
Related compounds have been found to have effects such as increased energy, talkativeness, and insomnia, with adverse effects including tachycardia, agitation, delirium, and seizures .
Action Environment
The stability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Applications in materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
- 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
- 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol
Uniqueness
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENLNKGREQWPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=S)ON2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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